molecular formula C14H9FN2O2S B11361887 N-(4-fluorophenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

N-(4-fluorophenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11361887
M. Wt: 288.30 g/mol
InChI Key: IDISCRNVEJPMCJ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-fluoroaniline and 2-thiophenecarboxylic acid can be catalyzed by a dehydrating agent to form the desired oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-fluorophenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H9FN2O2S

Molecular Weight

288.30 g/mol

IUPAC Name

N-(4-fluorophenyl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C14H9FN2O2S/c15-9-3-5-10(6-4-9)16-14(18)11-8-12(19-17-11)13-2-1-7-20-13/h1-8H,(H,16,18)

InChI Key

IDISCRNVEJPMCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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